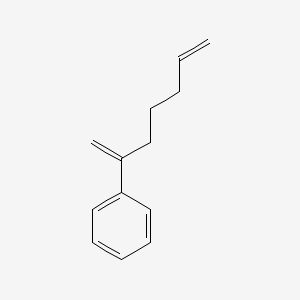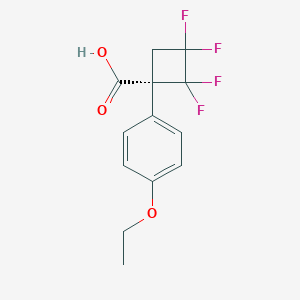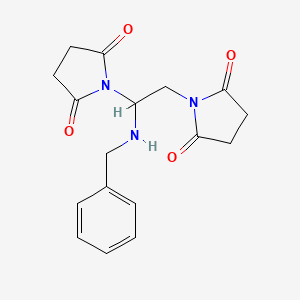
n,n-Diethylcyclohex-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethylcyclohex-2-en-1-amine: is an organic compound with the molecular formula C10H19N . It is a derivative of cyclohexene, where the amine group is substituted at the second position, and the nitrogen atom is bonded to two ethyl groups. This compound is part of the amine family, which is characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Alkylation of Cyclohexenamine: One common method involves the alkylation of cyclohexenamine with diethyl sulfate or diethyl iodide under basic conditions. The reaction typically proceeds as follows:
- Cyclohexenamine + Diethyl sulfate → N,N-Diethylcyclohex-2-en-1-amine + By-products
- Reaction conditions: Basic medium (e.g., sodium hydroxide), temperature control to avoid side reactions.
-
Reductive Amination: Another method is the reductive amination of cyclohexanone with diethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
- Cyclohexanone + Diethylamine + Reducing agent → this compound
- Reaction conditions: Mild temperature, inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes due to their efficiency and high yield. The use of continuous flow reactors and automated systems ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation: N,N-Diethylcyclohex-2-en-1-amine can undergo oxidation reactions to form corresponding oxides or nitroso compounds.
- Common reagents: Potassium permanganate, hydrogen peroxide.
- Major products: N,N-Diethylcyclohex-2-en-1-one, nitroso derivatives.
-
Reduction: The compound can be reduced to form saturated amines.
- Common reagents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
- Major products: N,N-Diethylcyclohexylamine.
-
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
- Common reagents: Alkyl halides, acyl chlorides.
- Major products: N-substituted derivatives.
Scientific Research Applications
Chemistry:
Catalysis: N,N-Diethylcyclohex-2-en-1-amine is used as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in the synthesis of amine-based pharmaceuticals.
Biological Studies: It is used in studies involving amine metabolism and enzyme interactions.
Industry:
Polymer Production: It is used as a monomer or co-monomer in the production of specialty polymers.
Agriculture: The compound is investigated for its potential use in agrochemicals, such as herbicides and pesticides.
Mechanism of Action
The mechanism by which N,N-Diethylcyclohex-2-en-1-amine exerts its effects involves its interaction with various molecular targets. As an amine, it can act as a nucleophile, participating in reactions with electrophilic centers. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N,N-Dimethylcyclohex-2-en-1-amine: Similar structure but with methyl groups instead of ethyl groups.
Cyclohexylamine: Lacks the ethyl groups and has a simpler structure.
N,N-Diethylcyclohexylamine: Saturated version of N,N-Diethylcyclohex-2-en-1-amine.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the ethyl groups and the unsaturated cyclohexene ring makes it more reactive in certain chemical reactions compared to its saturated or less substituted counterparts.
Properties
CAS No. |
73124-11-5 |
|---|---|
Molecular Formula |
C10H19N |
Molecular Weight |
153.26 g/mol |
IUPAC Name |
N,N-diethylcyclohex-2-en-1-amine |
InChI |
InChI=1S/C10H19N/c1-3-11(4-2)10-8-6-5-7-9-10/h6,8,10H,3-5,7,9H2,1-2H3 |
InChI Key |
NHPLRFBWGDLKLD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1CCCC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


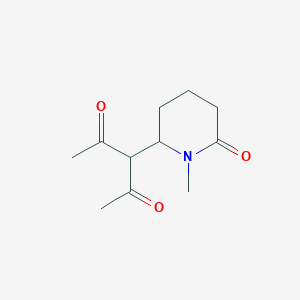
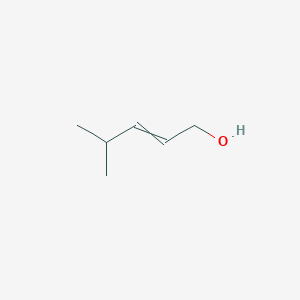
![N-Acetyl-N-{2-[chloro(methanesulfonyl)methyl]phenyl}acetamide](/img/structure/B14463426.png)
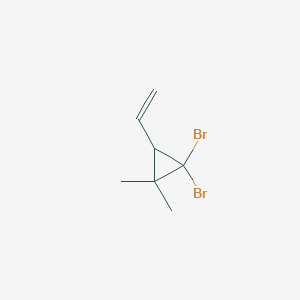
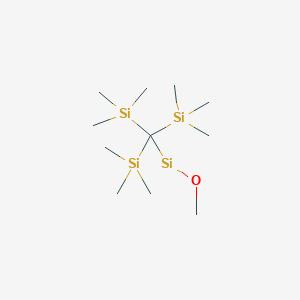

![1-[4-(Dimethylamino)phenyl]-3-(pyren-1-YL)prop-2-EN-1-one](/img/structure/B14463453.png)

![N-[(Benzyloxy)carbonyl]glycyl-N-hydroxyglycinamide](/img/structure/B14463469.png)

